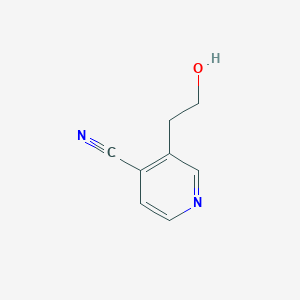
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. This compound is characterized by the presence of a benzoate ester linked to an isothiazole ring, which is further substituted with a chlorine atom and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Chlorination and Methylation: The isothiazole ring is then chlorinated and methylated using reagents like chlorine gas and methyl iodide, respectively.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring and its substituents can interact with active sites of enzymes, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl4-(5-chloro-3-oxoisothiazol-2(3H)-yl)benzoate: Lacks the methyl group.
Ethyl4-(5-methyl-3-oxoisothiazol-2(3H)-yl)benzoate: Lacks the chlorine atom.
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate: Similar structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the isothiazole ring can enhance its stability and interaction with molecular targets.
Propiedades
Fórmula molecular |
C13H12ClNO3S |
|---|---|
Peso molecular |
297.76 g/mol |
Nombre IUPAC |
ethyl 4-(5-chloro-4-methyl-3-oxo-1,2-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C13H12ClNO3S/c1-3-18-13(17)9-4-6-10(7-5-9)15-12(16)8(2)11(14)19-15/h4-7H,3H2,1-2H3 |
Clave InChI |
ADQVZDKZRQPUBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(S2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
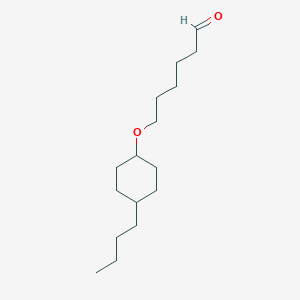
![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)
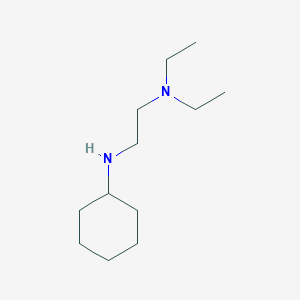
![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)
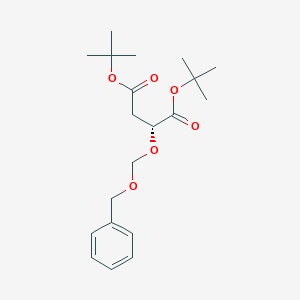
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)
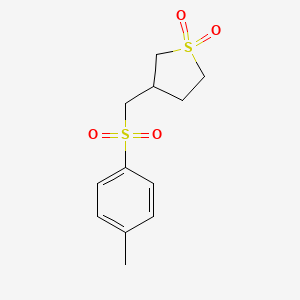
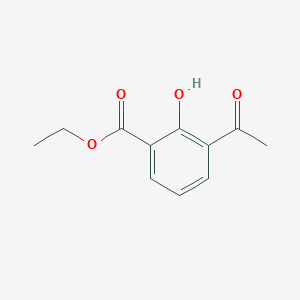
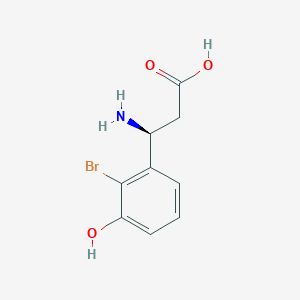
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
